BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to NRL-1049: A
Selective ROCK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: NRL-1049

Cat. No.: B15607919

Introduction

NRL-1049, also known as BA-1049, is a novel, orally bioavailable small molecule that
selectively inhibits Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2]
ROCKs are serine/threonine kinases that play a central role in various cellular processes.[3]
Due to the widespread expression and multitude of functions of ROCKSs, non-selective
inhibition can lead to unintended side effects.[2] NRL-1049's selectivity for the ROCK2 isoform,
which is the predominant isoform in the brain, presents a promising therapeutic strategy with an
improved safety profile for neurological and other disorders.[4][5]

The compound is currently in clinical development for the treatment of cerebral cavernous
malformations (CCMs), a vascular disease of the brain and spinal cord characterized by lesions
prone to hemorrhage.[4][6][7] Preclinical and early clinical studies have demonstrated its
potential in reducing CCM lesion burden, preserving the blood-brain barrier (BBB) after acute
injury, and suppressing seizures.[5][8][9] NRL-1049 is metabolized in vivo to an active
metabolite, NRL-2017 (1-hydroxy-NRL-1049), which also exhibits selective ROCK2 inhibitory
activity.[2][10]

Core Mechanism of Action: The RhoA/ROCK
Pathway

The RhoA/ROCK signaling pathway is a critical regulator of cell structure and function.[2] Loss
of function in the CCM protein complex (formed by CCM1, CCM2, and CCM3 proteins) leads to
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the overactivation of RhoA and its downstream effector, ROCK.[5] This overactivation
contributes to endothelial junction instability, stress fiber formation, and a pro-inflammatory, pro-
angiogenic state, which are key pathological features of CCMs.[5]

ROCK has two main isoforms, ROCK1 and ROCK2, which have overlapping functions but
different tissue distributions.[2] ROCK2 activation, in particular, is implicated in the
pathophysiology of CCMs and BBB dysfunction.[4][5] NRL-1049 exerts its therapeutic effect by
selectively inhibiting ROCKZ2, thereby downregulating this pathological signaling cascade. A key
downstream marker of ROCK activity is the phosphorylation of Myosin Light Chain 2 (MLC?2);
NRL-1049 has been shown to concentration-dependently inhibit MLC2 phosphorylation.[2]
Another biomarker of ROCK2 activation, phosphorylated cofilin, was also reduced in brain
tissue upon NRL-1049 treatment.[11]
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Caption: NRL-1049 selective inhibition of the ROCK2 signaling pathway.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b15607919?utm_src=pdf-body-img
https://www.benchchem.com/product/b15607919?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607919?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Pharmacodynamics and In Vitro Activity

NRL-1049 and its active metabolite, NRL-2017, have been characterized for their inhibitory
potency and selectivity against ROCK1 and ROCK2 kinases. The selectivity for ROCK2 over
ROCK1 is a key feature, as non-selective ROCK inhibition has been associated with

cardiovascular side effects.[2]

Table 1: In Vitro Inhibitory Activity of NRL-1049 and NRL-2017

Selectivity EC50

Compound Target IC50 (ROCK1/RO (pMLC2 Citation(s)
CK2) Inhibition)
NRL-1049 ROCK2 0.59 yM ~44-fold 26.3 yM [2][8][10]
ROCK1 26 UM [8]
NRL-2017 ROCK2 Not specified ~17-fold 0.95 uM [2][10]

| | ROCKL1 | Not specified | | [[2] |
IC50: Half maximal inhibitory concentration. EC50: Half maximal effective concentration.

Pharmacokinetics

The pharmacokinetics of NRL-1049 and its active metabolite NRL-2017 were evaluated in a
first-in-human, single-ascending dose Phase 1 study in healthy volunteers. The study assessed
oral doses of 25, 75, 150, and 250 mg in a fasted state and a 150 mg dose in a fed state.[4]

Table 2: Mean Pharmacokinetic Parameters of NRL-1049 in Healthy Volunteers (Fasted State)
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Cmax tmax (h, AUCO0-t AUCO0-o0 o
Dose . Citation(s)
(ng/mL) median) (ng-h/mL) (ng-h/mL)
Ratio Ratio
25 mg 3.66 0.50 - 0.75 [4][10]
reported reported
Ratio Ratio Ratio
75 mg 0.50 - 0.75 [4][10]
reported reported reported
Ratio Ratio
150 mg 34.9 0.50-0.75 [4][10]
reported reported

| 250 mg| 58.0 | 0.50 - 0.75 | Ratio reported | Ratio reported |[4][10] |

Cmax: Maximum plasma concentration. tmax: Time to reach Cmax. AUC: Area under the
curve. Note: As the dose increased in a ratio of 1:3:6:10 (25:75:150:250 mg), the mean Cmax
increased similarly (1:5:10:16), while AUC increased in a greater-than-dose proportional
manner.[4][10]

Table 3: Mean Pharmacokinetic Parameters of NRL-2017 (Active Metabolite) in Healthy
Volunteers (Fasted State)

NRL-1049 Cmax tmax (h, AUCO-t AUC0-o

. Citation(s)
Dose (ng/mL) median) (ng-h/mL) (ng-h/mL)

| 25 mg - 250 mg | 54.2 - 1520 | 0.88 - 1.63 | Ratio reported | Ratio reported |[4][10] |

Note: The exposure (Cmax and AUC) of the active metabolite, NRL-2017, also increased in a
greater-than-dose proportional manner.[4][10] In the fed state, the mean Cmax of NRL-1049
was lower (18.5 ng/mL) compared to the fasted state (34.9 ng/mL) at the 150 mg dose.[4][10]

Preclinical Efficacy in Animal Models

NRL-1049 has demonstrated significant efficacy in multiple rodent models of neurological
disease and injury.

Table 4: Summary of Preclinical Efficacy Studies for NRL-1049
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Disease Model  Animal Model Dose(s) Key Findings Citation(s)
Significant
dose-
dependent
Cerebral Ccml+/ Msh2 | reduction in
1,10, 100 .
Cavernous & Ccm3+/ lesion volume.
_ mglkg/day [51[6]1[12]
Malformations Trp53 / (PO) [5][6] Reduced
(CCM) knockout mice hemorrhage
(iron

deposition) at
all doses.[5][6]

Preserved BBB

integrity and
reduced Evans
) Spontaneously Blue dye
Acute Ischemic H tensi 10 mg/kg (IP) t tion.[2] [2][9]]13]
ertensive m extravasation.
Stroke (tMCAOQ) P I
Rats [9] Reduced

hemorrhagic

transformation.

(2]

| Acute Brain Injury (Cortical Cryoinjury) | C57BIl/6 Mice | Not specified | Significantly attenuated
the increase in brain water content (edema).[2][9] Suppressed seizure development (0% in
NRL-1049 arm vs. 60% in vehicle arm).[2][9] |[2][9][10] |

Phase 1 Clinical Trial and Safety Profile

A first-in-human, randomized, double-blind, single-ascending dose study was conducted to
evaluate the safety and tolerability of NRL-1049 in healthy adult volunteers.[4]

o Participants: 24 participants received NRL-1049 (25, 75, 150, or 250 mg) or a placebo in a
fasted state.[4][10]

e Maximum Tolerated Dose (MTD): The MTD following a single dose was determined to be
150 mg.[4][7]
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o Adverse Events: Treatment-emergent adverse events (TEAES) were generally mild to
moderate and resolved by the end of the study.[4] There were no serious TEAES or
discontinuations due to a TEAE.[4][10]

Table 5: Most Common Treatment-Emergent Adverse Events (TEAES) in Fasted State (>5%)

Incidence in NRL-1049

Adverse Event Citation(s)
Group

Dizziness 16.7% [4][10]

Headache 8.3% [4][10]

| Syncope | 8.3% [[4][10] |

Experimental Protocols
ROCK Activity Assay

Inhibition dose-response curves to determine IC50 values were generated using a radiometric
filter binding assay.[2] An alternative colorimetric Rho-associated Kinase Activity Assay was
also used, which is based on the phosphorylation of an immobilized Rho kinase substrate
(MYPT1) by purified, recombinant ROCK2. An antibody-based method detects the change in
phospho-MYPT1 (Thr696) abundance after incubation with the inhibitor.[2]

Western Blotting for pMLC2

Human brain microvascular endothelial cells (hnBMVEC) were grown to confluence. ROCK
activity was induced with lysophosphatidic acid (LPA).[2] Cells were incubated with NRL-1049
or NRL-2017 for one hour before cell lysis. Protein levels were determined by Western blot
using primary antibodies for phosphorylated MLC2, total ROCK2, and GAPDH for
normalization. Primary antibodies were visualized using HRP-linked secondary antibodies.[2]
Bands were quantified using ImageJ software.[2]

Animal Model: Transient Middle Cerebral Artery
Occlusion (tMCAO)
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Spontaneously hypertensive rats (170-300 g) were subjected to a 90-minute middle cerebral
artery occlusion.[2] All experiments were randomized and blinded. NRL-1049 (10 mg/kg ip) or
vehicle was administered as a single loading dose 15 minutes after the start of reperfusion. To
assess BBB disruption, Evans Blue (EB) dye was injected 4.5 hours after reperfusion. The
animals were sacrificed 3 hours after EB injection, and the brains were analyzed for dye
extravasation.[2]

tMCAO Experimental Workflow

t=0 min
Start 90-min MCAO

90 min occlusion

t =90 min
Start Reperfusion

Administer NRL-1049
(20 mg/kg ip) or Vehicle

Inject Evans Blue Dye

Sacrifice & Analyze Brain
for Dye Extravasation

Click to download full resolution via product page

Caption: Experimental timeline for the tMCAO study in rats.
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Conclusion

NRL-1049 is a selective ROCK2 inhibitor with a well-defined mechanism of action and a
promising preclinical and early clinical profile. Its ability to selectively target ROCK2, the
predominant isoform in the brain, may offer a significant safety advantage over non-selective
ROCK inhibitors.[2] Data from animal models robustly support its efficacy in reducing lesion
burden and hemorrhage in CCMs and protecting the BBB in acute brain injury.[2][5] The Phase
1 study in healthy volunteers established a favorable safety and tolerability profile up to a 150
mg single dose and characterized its pharmacokinetic properties.[4][7] These collective findings
strongly support the continued clinical investigation and development of NRL-1049 as a first-in-
class pharmacologic treatment for cerebral cavernous malformations and potentially other
neurological conditions involving BBB dysfunction.[4][12]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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